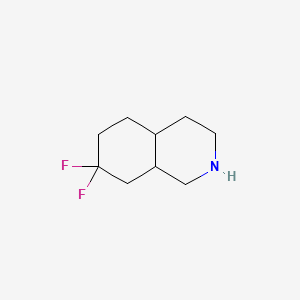

7,7-Difluorodecahydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15F2N |

|---|---|

Molecular Weight |

175.22 g/mol |

IUPAC Name |

7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-isoquinoline |

InChI |

InChI=1S/C9H15F2N/c10-9(11)3-1-7-2-4-12-6-8(7)5-9/h7-8,12H,1-6H2 |

InChI Key |

RWWBARAFFJQUGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC2C1CCNC2)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 7,7 Difluorodecahydroisoquinoline and Analogues

Retrosynthetic Analysis of the 7,7-Difluorodecahydroisoquinoline Core

A retrosynthetic analysis of the this compound core reveals several key disconnections and strategic considerations for its synthesis. The primary challenge lies in the controlled introduction of the geminal difluoro group at the C7 position of the decahydroisoquinoline (B1345475) skeleton.

A logical retrosynthetic approach would involve disconnecting the bonds to the nitrogen atom, leading back to a difluorinated aminodiene or a related precursor. However, a more practical strategy often involves constructing the decahydroisoquinoline ring system first, followed by the introduction of the fluorine atoms. This simplifies the initial cyclization steps and allows for the use of well-established methods for forming the bicyclic core.

Therefore, a plausible retrosynthetic pathway starts with the target molecule, this compound. A key disconnection is the C-F bonds, suggesting a precursor ketone, 7-oxodecahydroisoquinoline. This ketone can then be retrosynthetically disconnected through various strategies to form the bicyclic ring system, such as a Diels-Alder reaction between a suitable diene and dienophile, or an intramolecular cyclization of an appropriately functionalized acyclic precursor.

Strategies for Stereo- and Regioselective Synthesis of Fluorinated Decahydroisoquinolines

The synthesis of fluorinated decahydroisoquinolines with precise control over stereochemistry and the position of the fluorine atoms is a significant challenge. nih.gov Researchers have developed various strategies to address this, focusing on both the construction of the heterocyclic core and the subsequent fluorination steps. nih.govrsc.orgnih.gov

Total Synthesis Approaches to the Decahydroisoquinoline System

The decahydroisoquinoline framework is a common motif in natural products, particularly in alkaloids found in amphibians. wikipedia.org The total synthesis of such alkaloids has provided a foundation for the synthesis of their fluorinated analogues. mdpi.comnih.govelsevierpure.com

One common approach involves the catalytic hydrogenation of isoquinoline (B145761) or tetrahydroisoquinoline to form the saturated decahydroisoquinoline ring system. wikipedia.orggoogle.com Another powerful method is the use of intramolecular cyclization reactions. For instance, an appropriately substituted cyclohexene (B86901) or cyclohexane (B81311) derivative can be elaborated to include a nitrogen-containing side chain, which then undergoes cyclization to form the bicyclic system. The stereochemistry of the ring fusion (cis or trans) can often be controlled by the choice of starting materials and reaction conditions. wikipedia.org

| Synthetic Approach | Description | Key Intermediates | References |

| Catalytic Hydrogenation | Reduction of isoquinoline or tetrahydroisoquinoline. | Isoquinoline, Tetrahydroisoquinoline | wikipedia.org, google.com |

| Intramolecular Cyclization | Cyclization of an acyclic precursor containing a nitrogen side chain. | Functionalized cyclohexanes/cyclohexenes | mdpi.com |

| Diels-Alder Reaction | [4+2] cycloaddition to form the carbocyclic ring. | Dienes and dienophiles |

Introduction of Geminal Difluoro Groups: Methods and Challenges

The introduction of a geminal difluoro group is a critical step in the synthesis of this compound. researchgate.netrsc.org This transformation typically starts from a corresponding ketone precursor.

Nucleophilic fluorination is a widely used method for introducing fluorine. ucla.edu In the context of synthesizing this compound, the primary precursor is 7-oxodecahydroisoquinoline. Deoxyfluorination of this ketone is a direct route to the desired product. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation. However, these reagents can be hazardous, and the reactions often require careful control of conditions to avoid side reactions. researchgate.net

A significant challenge in nucleophilic fluorination is the relatively low nucleophilicity and high basicity of the fluoride (B91410) ion, which can lead to elimination side reactions, especially with sterically hindered substrates. ucla.edu To overcome this, various strategies have been developed, including the use of specialized fluorinating agents and catalyst systems. ucla.edusigmaaldrich.com

| Reagent Type | Examples | Advantages | Challenges |

| Deoxyfluorinating Agents | DAST, Deoxofluor | Direct conversion of ketones | Can be hazardous, potential for side reactions |

| Fluoride Salts | KF, CsF | Readily available | Low solubility and nucleophilicity |

Electrophilic fluorination offers an alternative approach to introducing fluorine atoms. sigmaaldrich.comwikipedia.org These methods involve the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are popular choices due to their stability and effectiveness. alfa-chemistry.comresearchgate.net

For the synthesis of this compound, an electrophilic approach could involve the fluorination of an enolate or enol ether derived from 7-oxodecahydroisoquinoline. This would introduce one fluorine atom, and a subsequent fluorination step would complete the geminal difluoro moiety. One of the main challenges with electrophilic fluorination is controlling the regioselectivity, especially in complex molecules with multiple potential reaction sites. nih.gov

| Reagent | Description | Typical Substrates | References |

| N-Fluorobenzenesulfonimide (NFSI) | A stable and effective N-F reagent. | Enolates, silyl (B83357) enol ethers | wikipedia.org, alfa-chemistry.com |

| Selectfluor® (F-TEDA-BF4) | A highly reactive and versatile electrophilic fluorinating agent. | Aromatic compounds, carbonyl compounds | researchgate.net, alfa-chemistry.com |

Asymmetric Synthetic Routes to Enantiopure this compound

The synthesis of enantiopure this compound is crucial for its potential applications in medicine, as different enantiomers can have vastly different biological activities. Asymmetric synthesis can be achieved through several strategies. nih.gov

One approach is to start with a chiral precursor, a method often referred to as a "chiral pool" synthesis. Alternatively, an asymmetric catalyst can be used to induce stereoselectivity in a key bond-forming reaction. For instance, asymmetric hydrogenation of a prochiral enamine precursor to the decahydroisoquinoline ring system can establish the desired stereocenters early in the synthesis.

Another strategy involves the enantioselective fluorination of a prochiral substrate. This can be achieved using chiral fluorinating reagents or a combination of an achiral fluorinating agent and a chiral catalyst. The development of catalytic, enantioselective fluorination reactions is an active area of research. ucla.edu

Novel Synthetic Routes to Substituted 7,7-Difluorodecahydroisoquinolines

The development of novel synthetic routes is crucial for accessing a wider range of substituted 7,7-difluorodecahydroisoquinolines, enabling the exploration of their structure-activity relationships.

The formation of the bicyclic decahydroisoquinoline core is a key step in the synthesis. Various cyclization strategies can be employed, including intramolecular reactions that form either the carbocyclic or the heterocyclic ring. The Diels-Alder reaction is a powerful tool for the construction of the decalin ring system. rsc.org An intramolecular Diels-Alder reaction of a suitably substituted precursor could be a viable route to the decahydroisoquinoline skeleton.

Radical cyclizations also offer a mild and efficient method for the formation of cyclic systems. A visible light-mediated cascade radical cyclization has been used to synthesize gem-difluorinated fused quinolines, demonstrating the feasibility of this approach for constructing fluorinated heterocycles. nih.govresearchgate.net

The introduction of substituents onto the this compound scaffold can be achieved through various functionalization and derivatization strategies. The fluorination of a pre-existing decahydroisoquinoline or a suitable precursor is a direct approach. Deoxyfluorination reagents can convert ketones to gem-difluorides. organic-chemistry.org

The functionalization of the nitrogen atom can be readily achieved through standard N-alkylation or N-acylation reactions. C-H activation strategies are also emerging as powerful tools for the direct introduction of functional groups, although their application to a saturated, fluorinated system like this compound would require specific methodologies.

| Reaction Type | Precursor | Transformation | Key Feature |

| Deoxyfluorination | 7-keto-decahydroisoquinoline | Ketone to gem-difluoride | Direct introduction of the difluoro moiety. |

| N-Alkylation/Acylation | This compound | Amine functionalization | Readily diversifies the scaffold. |

| C-H Functionalization | Substituted Decahydroisoquinoline | Direct C-H to C-C/C-X bond formation | Atom-economical functionalization. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. nih.govnih.gov MCRs can be employed to rapidly assemble complex heterocyclic scaffolds.

While a specific MCR for this compound is not established, the principles of MCRs can be applied to construct key intermediates. For example, an MCR could be designed to assemble a highly functionalized acyclic precursor that can then undergo a subsequent cyclization to form the desired bicyclic system. The Ugi four-component reaction, for instance, is a powerful tool for generating diverse peptide-like structures that could be precursors to complex heterocycles. youtube.com

The modular nature of MCRs allows for the incorporation of a wide range of building blocks, which could include fluorinated components, thereby providing a rapid entry to libraries of substituted 7,7-difluorodecahydroisoquinolines. rsc.org

Investigation of Key Synthetic Intermediates and their Transformations

The construction of the this compound scaffold relies on a multi-step synthetic sequence. A pivotal stage in this process is the formation and subsequent transformation of a key intermediate, typically an N-protected decahydroisoquinolin-7-one. This section details the synthesis of this crucial ketone intermediate and its conversion to the target gem-difluoro compound.

The synthetic approach generally commences with the construction of the decahydroisoquinoline ring system. While various methods exist for the synthesis of decahydroisoquinolines, a common strategy involves the elaboration of a suitable cyclohexanone (B45756) or piperidine (B6355638) derivative. One plausible pathway to an N-protected decahydroisoquinolin-7-one starts from a substituted cyclohexene derivative, which can undergo a series of transformations including, but not limited to, Dieckmann condensation or a Robinson annulation followed by further functional group manipulations to build the heterocyclic ring.

A critical intermediate in the synthesis is the N-protected decahydroisoquinolin-7-one. The nitrogen atom is typically protected to prevent side reactions during the subsequent fluorination step. Common protecting groups for this purpose include benzyl (B1604629) (Bn) or carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under the fluorinating conditions and can be removed at a later stage.

The stereochemistry of the decahydroisoquinoline ring fusion (cis or trans) is often determined during the initial cyclization steps and can be influenced by the choice of reagents and reaction conditions. The relative stereochemistry of the substituents on the carbocyclic ring is also a key consideration.

The central transformation in the synthesis of this compound is the gem-difluorination of the carbonyl group of the N-protected decahydroisoquinolin-7-one intermediate. This reaction is typically achieved using specialized fluorinating reagents.

One of the most common and effective reagents for this transformation is diethylaminosulfur trifluoride (DAST). DAST is a nucleophilic fluorinating agent that reacts with ketones to replace the carbonyl oxygen with two fluorine atoms. The reaction generally proceeds via the formation of a fluoro-sulfurane intermediate.

Another powerful deoxofluorinating agent is bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®. organic-chemistry.orgsigmaaldrich.com Deoxo-Fluor® is often considered a safer and more thermally stable alternative to DAST, and in many cases, it provides superior or comparable yields for the conversion of ketones to gem-difluorides. organic-chemistry.orgenamine.net The reaction with Deoxo-Fluor® is typically carried out in an inert solvent, such as dichloromethane, and may require the presence of a catalytic amount of an alcohol or a Lewis acid to facilitate the reaction. researchgate.net

The proposed synthetic transformation is outlined in the scheme below:

Scheme 1: Proposed Synthesis of this compound

The reaction conditions for the fluorination step are crucial for achieving a good yield of the desired product while minimizing the formation of byproducts. The choice of solvent, reaction temperature, and stoichiometry of the fluorinating agent must be carefully optimized.

Following the successful gem-difluorination, the final step in the synthesis is the removal of the nitrogen protecting group. The method for deprotection depends on the nature of the protecting group used. For instance, a benzyl group is typically removed by catalytic hydrogenation, while a Boc group is cleaved under acidic conditions.

The successful execution of this synthetic strategy provides access to this compound, a valuable compound for further investigation in various fields of chemical research.

Table 1: Key Intermediates and Transformations

| Intermediate/Product | Structure | Key Transformation | Reagents and Conditions |

| N-Protected Decahydroisoquinolin-7-one |  | Gem-Difluorination | DAST or Deoxo-Fluor®, CH₂Cl₂, rt |

| N-Protected this compound |  | Deprotection | e.g., H₂, Pd/C (for Bn); TFA or HCl (for Boc) |

| This compound |  | - | - |

Table 2: Investigated Fluorinating Agents for Ketones

| Reagent | Chemical Name | Typical Reaction Conditions | Notes |

| DAST | Diethylaminosulfur Trifluoride | Inert solvent (e.g., CH₂Cl₂, CCl₄), often at low to ambient temperature. | Widely used but can be thermally unstable. |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur Trifluoride | Inert solvent (e.g., CH₂Cl₂), often with a catalytic amount of alcohol or Lewis acid. | More thermally stable and often considered safer than DAST. organic-chemistry.orgenamine.net |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methods for Structural Assignment (Beyond Basic Identification)

While standard spectroscopic methods like ¹H and ¹³C NMR and mass spectrometry are fundamental for confirming the basic connectivity of 7,7-Difluorodecahydroisoquinoline, a deeper understanding of its stereochemistry requires more advanced approaches. ¹⁹F NMR spectroscopy, in particular, is an invaluable tool for studying fluorinated molecules. youtube.comwpmucdn.comnih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and wide chemical shift dispersion, which minimizes signal overlap.

For this compound, the two fluorine atoms are geminally substituted, meaning they are attached to the same carbon atom. Depending on the stereochemistry of the ring fusion (cis or trans) and the orientation of the nitrogen lone pair, these two fluorine atoms can be diastereotopic. This diastereotopicity would render them magnetically inequivalent, leading to distinct signals in the ¹⁹F NMR spectrum. Furthermore, coupling between the fluorine atoms (²JFF) and between fluorine and adjacent protons (³JHF) would provide crucial information for assigning their spatial relationships.

Distinguishing between the enantiomers of a specific diastereomer requires the use of a chiral environment. This can be achieved through several methods:

Chiral Derivatizing Agents: Reacting the secondary amine of this compound with a chiral agent (e.g., Mosher's acid chloride) would produce diastereomeric amides. These diastereomers would have distinct NMR spectra, allowing for their differentiation and, by extension, the characterization of the original enantiomers.

Chiral Solvating Agents: The use of chiral solvents or chiral lanthanide shift reagents can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, enabling their direct observation and quantification.

Chiral Chromatography: Separation of the enantiomers can be achieved using chiral stationary phases in techniques like HPLC (High-Performance Liquid Chromatography) or SFC (Supercritical Fluid Chromatography). Subsequent analysis of the separated enantiomers by spectroscopic methods would confirm their identity.

Conformational Preferences and Dynamics of the Decahydroisoquinoline (B1345475) Ring System

The decahydroisoquinoline ring system is a flexible structure that can adopt several chair-like conformations. The relative stability of these conformations is influenced by steric and electronic factors.

The introduction of a geminal difluoro group at the C7 position has a profound impact on the conformational preferences of the decahydroisoquinoline ring. nih.gov The C-F bond is highly polarized and possesses a significant dipole moment. The electrostatic interactions between the C-F bonds and other parts of the molecule can influence the conformational equilibrium.

Furthermore, the fluorine atoms are sterically demanding, although less so than a methyl group. The gauche interactions involving the fluorine atoms will be different from those involving hydrogen atoms, leading to a shift in the conformational landscape. The "fluorine gauche effect," where a gauche arrangement between a fluorine atom and an electronegative group is sometimes favored, might also play a role, although in this saturated system, its influence would be primarily through interactions with the nitrogen lone pair or C-H bonds.

Computational modeling, using methods like Density Functional Theory (DFT), would be instrumental in predicting the relative energies of the different possible conformations and understanding the energetic contributions of the geminal difluoro group.

The different conformations of this compound are expected to be in a dynamic equilibrium at room temperature. This equilibrium can be studied using variable-temperature NMR spectroscopy. By lowering the temperature, it may be possible to "freeze out" individual conformers on the NMR timescale, allowing for their direct observation and characterization.

The analysis of coupling constants at different temperatures can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium. For example, the ³JHH coupling constants are related to the dihedral angles between the coupled protons through the Karplus equation. By observing the changes in these coupling constants with temperature, the populations of the contributing conformers can be determined, providing a detailed picture of the conformational dynamics of the molecule.

The following table summarizes the key analytical methods and their application to the study of this compound:

| Analytical Method | Application for this compound |

| ¹⁹F NMR | - Direct observation of fluorine atoms- Determination of diastereotopicity- Measurement of ²JFF and ³JHF coupling constants |

| 2D NMR (COSY, HSQC, HMBC) | - Unambiguous assignment of ¹H and ¹³C signals- Confirmation of the carbon skeleton |

| NOESY/ROESY | - Determination of through-space proton-proton proximities- Elucidation of relative stereochemistry (cis/trans fusion) |

| Chiral Derivatization/Solvation | - Differentiation and characterization of enantiomers |

| Variable-Temperature NMR | - Study of conformational equilibria- "Freezing out" of individual conformers- Determination of thermodynamic parameters |

| Computational Modeling (DFT) | - Prediction of stable conformers- Calculation of relative conformational energies- Understanding the electronic effects of fluorine substitution |

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum and molecular mechanics are fundamental computational tools for probing molecular characteristics. For a molecule like 7,7-difluorodecahydroisoquinoline, these methods could elucidate the intricate interplay between its rigid bicyclic system and the polar C-F bonds.

Density Functional Theory (DFT) is a powerful quantum mechanical method that balances computational cost and accuracy, making it a workhorse for studying molecular systems. beilstein-journals.org It calculates the electronic structure of a molecule based on its electron density, providing insights into a wide range of properties. arxiv.org For this compound, DFT would be instrumental in predicting its ground-state geometry, the distribution of electron density, and its chemical reactivity.

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would reveal bond lengths, bond angles, and dihedral angles, highlighting any distortions introduced by the gem-difluoro group.

Electronic Property Analysis: Calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to predict sites susceptible to electrophilic or nucleophilic attack. The region around the electronegative fluorine atoms and the lone pair of the nitrogen atom would be of particular interest.

Vibrational Frequency Calculation: Predicting the infrared (IR) spectrum of the molecule. These theoretical spectra can aid in the interpretation of experimental spectroscopic data.

A hypothetical data table from a DFT study on this compound might look like this:

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| Energy of HOMO | (e.g., -7.2 eV) |

| Energy of LUMO | (e.g., +1.5 eV) |

| HOMO-LUMO Gap | (e.g., 8.7 eV) |

| Dipole Moment | (e.g., 3.1 D) |

| C-F Bond Length | (e.g., 1.39 Å) |

Note: These are hypothetical values for illustrative purposes only.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory provide higher accuracy, which is crucial for benchmarking other methods and for studying systems where electron correlation effects are significant. nih.gov

For this compound, high-level ab initio calculations would be valuable for:

Accurately determining the relative energies of different conformers (e.g., cis- and trans-fused ring systems) to establish the most stable isomer with a high degree of confidence.

Investigating non-covalent interactions, such as intramolecular hydrogen bonding or repulsive steric effects, which govern the molecule's preferred shape.

Providing benchmark data to validate the choice of functional for more computationally efficient DFT calculations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic solution for studying large molecular systems, such as a molecule interacting with a solvent or a biological macromolecule. nih.govmdpi.com In this approach, the chemically active or most important part of the system (the QM region) is treated with a high-level quantum mechanical method, while the remainder of the system (the MM region) is described using a less computationally expensive classical molecular mechanics force field.

For this compound, a QM/MM simulation could model:

Solvation Effects: The molecule itself would be the QM region, while the surrounding solvent molecules (e.g., water) would be the MM region. This allows for an accurate description of how the solvent influences the electronic structure and conformation of the solute. nih.gov

Enzyme-Ligand Interactions: If this molecule were to be studied as a potential ligand for a protein, the ligand and the enzyme's active site would be treated with QM, and the rest of the protein with MM. This would elucidate the specific electronic interactions, such as hydrogen bonds or halogen bonds, that determine binding affinity.

Reaction Mechanism Studies

Investigation of Key Bond Formation and Cleavage Events in Synthesis

The introduction of the gem-difluoro moiety at the C7 position is a key transformation. This is typically achieved through the deoxofluorination of a corresponding ketone precursor. While specific studies on 7,7-difluorodecahydroisoquinoline are not abundant, the mechanisms can be inferred from general transformations.

One common method involves reagents like diethylaminosulfur trifluoride (DAST). The proposed mechanism begins with the nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by the elimination of diethylaminosulfur oxide and a fluoride (B91410) ion. This results in an α-fluoro carbocation intermediate. The subsequent attack of another fluoride ion furnishes the desired difluorinated product.

An alternative and increasingly popular approach is radical fluorination. researchgate.netchemrxiv.org For instance, silver-catalyzed decarboxylative fluorination using reagents like Selectfluor® can generate alkyl radicals from carboxylic acid precursors, which then undergo fluorine atom transfer. nih.gov Another strategy is photoredox catalysis, where an excited photocatalyst initiates a single-electron transfer (SET) process. princeton.edu This can generate a carbon-centered radical from a suitable precursor, which is then trapped by an electrophilic fluorine source like Selectfluor® to form the C-F bond. princeton.edu The proposed catalytic cycle for a generic photoredox decarboxylative fluorination is initiated by the reduction of the N-F bond of Selectfluor®, which then leads to the oxidation of the carboxylic acid and subsequent decarboxylation to form an alkyl radical. princeton.edu This radical then reacts with Selectfluor® to yield the fluorinated product. princeton.edu

| Mechanism Type | Key Reagent(s) | Key Intermediate(s) | Driving Force |

|---|---|---|---|

| Deoxofluorination | DAST or Analogs | α-fluoro carbocation | Formation of stable byproducts |

| Silver-Catalyzed Decarboxylative Fluorination | AgNO₃, Selectfluor® | Alkyl radical, Ag(II/III) species | Decarboxylation, Redox cycle of Silver |

| Photoredox Decarboxylative Fluorination | Photocatalyst (e.g., Ir or Ru complex), Selectfluor® | Alkyl radical, Excited-state photocatalyst | Visible light energy, Redox cycle of photocatalyst |

The formation of the decahydroisoquinoline (B1345475) core relies on key cyclization strategies where the nature of the intermediates is paramount. The Bischler–Napieralski reaction, for example, proceeds by the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride. This generates a dihydroisoquinoline intermediate, which can then be reduced to the fully saturated decahydroisoquinoline system. The stereochemical outcome of this process can be influenced by the substituents present on the starting amide. researchgate.net

Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base or iminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic substitution reaction with the electron-rich aromatic ring to form the tetrahydroisoquinoline core, a direct precursor to the decahydroisoquinoline system. The stability and reactivity of the iminium ion are crucial for the success of the cyclization. Subsequent reduction steps would then lead to the decahydroisoquinoline product.

Stereochemical Control Mechanisms in Asymmetric Transformations

Controlling the stereochemistry during the synthesis of this compound is critical, as the molecule contains multiple chiral centers. Asymmetric synthesis often employs chiral auxiliaries or catalysts to guide the stereochemical outcome of key reactions. researchgate.netnih.gov

For instance, in the asymmetric hydrogenation of isoquinolines to form chiral tetrahydroisoquinolines (a key precursor scaffold), substrate activation is a common strategy. mdpi.com The isoquinoline (B145761) nitrogen can be activated by forming an isoquinolinium salt, which reduces the aromaticity and overcomes catalyst poisoning. mdpi.com Chiral iridium or rhodium catalysts are often used, where the chiral ligand coordinates to the metal center and directs the hydride delivery to one face of the iminium intermediate, thereby establishing the stereocenter. mdpi.com Similarly, asymmetric transfer hydrogenation can be employed, often using a chiral catalyst and a hydrogen donor like Hantzsch esters or formic acid. nih.gov

Understanding the origins of stereoselectivity at a molecular level is greatly aided by computational chemistry. ims.ac.jpsciencedaily.com Methods like Density Functional Theory (DFT) are used to model the transition states of the stereodetermining steps. ims.ac.jp By calculating the energies of the different possible transition state structures that lead to different stereoisomers, researchers can predict and rationalize the observed experimental outcomes.

For a catalytic asymmetric reaction, these calculations can reveal the precise non-covalent interactions (e.g., steric hindrance, hydrogen bonding, or π-stacking) between the substrate and the chiral catalyst in the transition state. This insight is crucial for the rational design of more efficient and selective catalysts. ims.ac.jpsciencedaily.com For example, in an asymmetric hydrogenation, computational analysis can model how a chiral phosphine (B1218219) ligand on a metal catalyst creates a chiral pocket, making one pathway to a specific stereoisomer significantly lower in energy than the others.

Mechanistic Insights into Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented, potential pathways can be inferred based on the chemical properties of fluorinated compounds and heterocyclic amines.

Another hypothetical pathway could involve oxidation of the nitrogen atom or the carbon skeleton under strongly oxidizing conditions, such as with Fenton's reagent (a mixture of Fe²⁺ and H₂O₂). capes.gov.br This could potentially lead to ring-opening or the formation of various oxidized byproducts. The electron-withdrawing nature of the gem-difluoro group would likely influence the reactivity of the rest of the molecule towards such oxidative processes. However, without specific experimental data, these remain plausible but unconfirmed degradation mechanisms.

Biological Interaction Studies Mechanistic and in Vitro Focus

Exploration of Molecular Targets and Binding Mechanisms

The introduction of fluorine into the decahydroisoquinoline (B1345475) scaffold can significantly influence its biological activity by altering its physicochemical properties, such as lipophilicity and metabolic stability. researchgate.net These changes can, in turn, affect how the molecule interacts with various biological targets.

High-Throughput Screening for Biological Activity (Phenotypic and Target-Based)

High-throughput screening (HTS) is a crucial first step in identifying the biological activities of novel compounds. For fluorinated molecules like those in the decahydroisoquinoline family, several HTS methodologies are particularly well-suited.

Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotype, can unveil unexpected therapeutic applications. Target-based screening, conversely, measures the interaction of a compound with a specific, predetermined biological target, such as an enzyme or a receptor.

Fluorescence-based assays are a common and effective method for HTS. nih.gov For instance, a fluorescence-based assay for the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a validated target for malaria, has been developed for HTS of inhibitors. nih.gov This method uses a redox-sensitive dye that becomes fluorescent upon reduction, providing a measurable signal of enzyme activity. nih.gov Such an assay could be adapted to screen a library of fluorinated decahydroisoquinolines for potential antimalarial activity.

Furthermore, the presence of the fluorine-19 isotope (¹⁹F) offers a unique advantage for screening. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in drug discovery. adelphi.edueurekaselect.com Competition ligand-based NMR screening experiments using ¹⁹F detection can efficiently identify compounds with high affinity for a target protein, even in complex mixtures. adelphi.edueurekaselect.com This technique, known as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), is rapid and requires only a small amount of protein, making it ideal for HTS. adelphi.edu

Enzyme Inhibition Mechanisms and Kinetics (In Vitro Studies)

The strategic placement of fluorine atoms can transform a simple scaffold into a potent and specific enzyme inhibitor. Fluorine's high electronegativity can stabilize transition states or facilitate covalent bond formation with active site residues, leading to irreversible inhibition. nih.govresearchgate.net

One notable mechanism is "suicide inhibition," where the target enzyme processes a fluorinated substrate analog, leading to the generation of a reactive species that irreversibly inactivates the enzyme. nih.gov For example, α-difluoromethylornithine (DFMO) is a well-known suicide inactivator of L-ornithine decarboxylase. nih.gov

Fluorinated compounds have also been designed as inhibitors for a variety of other enzymes. For instance, fluorinated indenoisoquinolines have been developed as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and a target for anticancer drugs. nih.gov These compounds act as "poisons" by stabilizing the covalent complex between the enzyme and DNA, ultimately leading to cancer cell death. nih.gov Similarly, fluorinated compounds have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov

The kinetics of enzyme inhibition by fluorinated compounds can be studied in vitro to determine their potency (e.g., IC₅₀ or Kᵢ values) and mechanism of action (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Studies and Selectivity Profiling (In Vitro)

In vitro receptor binding assays are essential for characterizing the interaction of fluorinated decahydroisoquinolines with specific receptors and for determining their selectivity profile. These assays typically use radiolabeled ligands to compete with the test compound for binding to the receptor.

A prime example is the study of fluorinated 2-oxoquinoline derivatives as ligands for the cannabinoid receptors CB1 and CB2. nih.gov These receptors are involved in various physiological processes, and CB2, in particular, is a target for treating neuroinflammation and pain. nih.gov In vitro competitive binding assays using human U87 glioma cells expressing either the CB1 or CB2 receptor have been used to determine the inhibition constant (Kᵢ) of these compounds. nih.gov

The data from such studies can be compiled to understand the structure-activity relationships and to guide the design of more potent and selective ligands.

Table 1: In Vitro Receptor Binding Data for Selected Fluorinated Cannabinoid Receptor Ligands

| Compound | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity (CB1/CB2) |

|---|---|---|---|

| 14 | 2.8 | >10000 | >3571 |

| 15 | 5.0 | >10000 | >2000 |

| 16 | 2.4 | >10000 | >4167 |

| 18 | 22 | >10000 | >455 |

| 19 | 0.8 | >10000 | >12500 |

| 21 | 1.4 | >10000 | >7143 |

Data sourced from a study on fluorinated 2-oxoquinoline derivatives. nih.gov

Structure-Mechanism Relationships for Fluorinated Decahydroisoquinolines

The relationship between the chemical structure of a fluorinated decahydroisoquinoline and its biological mechanism of action is a critical area of study. The position and number of fluorine atoms can dramatically alter a molecule's properties and, consequently, its interaction with biological targets. nih.gov

Fluorine's high electronegativity can create a dipole moment in the molecule, influencing its ability to form hydrogen bonds. nih.gov While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom can only act as a hydrogen bond acceptor. nih.gov This difference can have a profound impact on receptor binding. For instance, in classical cannabinoids, the phenolic hydroxyl group is thought to be crucial for hydrogen bonding with the CB1 receptor. nih.gov Replacing this hydroxyl with a fluorine atom has been shown to be detrimental to CB1 binding affinity. nih.gov

Modulating Biological Interactions through Structural Modifications (Analog Design Principles)

The design of analogs with improved biological activity is guided by an understanding of structure-activity relationships (SAR). For fluorinated decahydroisoquinolines, several design principles can be applied to modulate their interactions with biological targets.

One key strategy is the strategic placement of fluorine atoms to enhance binding affinity and selectivity. For example, in the development of fluorinated quinolone antibiotics, the addition of a fluorine atom and a piperazine (B1678402) ring was found to broaden the spectrum of activity and increase potency. nih.gov

Another approach involves modifying other parts of the molecule in conjunction with fluorination. In the case of 7-azaindenoisoquinolines, replacing a potentially genotoxic nitro group with a chloro or fluoro substituent, while also varying an ω-aminopropyl side chain, resulted in compounds with high topoisomerase I inhibitory activity and potent cytotoxicity against cancer cells. nih.gov

The synthesis of a focused library of analogs with systematic variations in their structure allows for a comprehensive exploration of the SAR. This approach was used in the development of fluorinated 2-oxoquinoline CB2 ligands, where different substituents were introduced to probe their effect on binding affinity and selectivity. nih.gov

By combining these design principles, it is possible to fine-tune the biological activity of fluorinated decahydroisoquinolines to develop novel therapeutic agents with improved efficacy and safety profiles.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 7,7-Difluorodecahydroisoquinoline |

| α-difluoromethylornithine (DFMO) |

| Fluorinated indenoisoquinolines |

| Fluorinated 2-oxoquinoline derivatives |

| Fluorinated quinolones |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of fluorinated N-heterocycles like 7,7-Difluorodecahydroisoquinoline presents unique challenges. While general methods for the synthesis of gem-difluoro compounds exist, such as the deoxofluorination of ketones, there is a continuous need for more efficient, selective, and scalable strategies. informahealthcare.com Future research will likely focus on:

Late-Stage C-H Fluorination: Developing methods for the direct and regioselective introduction of fluorine or a difluoromethyl group into a pre-formed decahydroisoquinoline (B1345475) skeleton would be a significant advancement. This approach would allow for the rapid generation of analogs from common intermediates.

Novel Cyclization Strategies: The development of new ring-forming reactions that incorporate fluorine-containing building blocks will be crucial. This could involve metal-catalyzed cyclizations or organocatalytic approaches that create the decahydroisoquinoline ring system with the gem-difluoro group already in place. chim.it

Flow Chemistry and Automation: The use of continuous flow reactors can offer better control over reaction parameters, improve safety when handling hazardous fluorinating reagents, and facilitate scalability. researchgate.net

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Deoxofluorination of a Ketone Precursor | Readily available starting materials. | Use of hazardous reagents (e.g., DAST), harsh reaction conditions. informahealthcare.com |

| Late-Stage C-H Fluorination | Atom economy, rapid diversification. | Achieving high regioselectivity, functional group tolerance. |

| Fluorine-Containing Building Blocks | Precise placement of fluorine. | Synthesis of the required building blocks can be complex. |

| Flow Chemistry Synthesis | Enhanced safety and scalability. | Initial optimization of flow conditions can be time-consuming. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the properties of fluorinated molecules. For this compound, computational studies can provide valuable insights that guide experimental work. nih.gov Future directions in this area include:

Conformational Analysis: The gem-difluoro group can significantly alter the conformational preferences of the decahydroisoquinoline ring system. Detailed quantum mechanical calculations can predict the most stable conformations and the energy barriers between them, which is crucial for understanding receptor binding. chim.it

Prediction of Physicochemical Properties: Computational models can accurately predict properties such as pKa, logP, and solubility. This information is vital for assessing the drug-likeness of this compound and its derivatives.

Molecular Dynamics Simulations: MD simulations can model the behavior of this compound in a biological environment, such as in the active site of a protein, providing insights into binding modes and residence times. nih.gov

Exploration of Novel Bioisosteric Applications Beyond Traditional Scaffolds

The gem-difluoro group is often used as a bioisostere for a carbonyl group or a hydrated carbonyl group (gem-diol). chemrxiv.orgresearchgate.net The application of this compound as a novel scaffold could lead to the discovery of new bioactive compounds. Research in this area should explore:

Carbonyl and Ketone Isosteres: The C7 position in the decahydroisoquinoline scaffold is a prime location for a carbonyl group in many bioactive natural products and synthetic compounds. Replacing this carbonyl with a gem-difluoro group could lead to analogs with improved metabolic stability and altered electronic properties, while maintaining key binding interactions. researchgate.netchemrxiv.org

Modulation of Basicity: The electron-withdrawing nature of the gem-difluoro group can influence the basicity of the nitrogen atom in the decahydroisoquinoline ring. This modulation of pKa can be a powerful tool for optimizing pharmacokinetic properties and reducing off-target effects. nih.gov

"Fluorine Scanning" for SAR: Synthesizing a library of decahydroisoquinolines with fluorine at different positions, including the 7,7-difluoro analog, would allow for a systematic exploration of the structure-activity relationship (SAR) and the identification of key fluorine-protein interactions. informahealthcare.com

Table 2: Potential Bioisosteric Replacements Enabled by the 7,7-Difluoro Group

| Original Functional Group | Bioisosteric Replacement | Potential Advantages of Fluorination |

| Ketone (C=O) | gem-Difluoromethylene (CF2) | Increased metabolic stability, altered electronics. chemrxiv.org |

| Hydroxyl (-OH) | Fluorine (-F) | Improved membrane permeability, altered hydrogen bonding capacity. nih.gov |

| Methyl (-CH3) | Trifluoromethyl (-CF3) | Enhanced binding affinity, increased metabolic stability. informahealthcare.com |

Application in Chemical Biology as Mechanistic Probes and Tools

The unique properties of fluorine make it an excellent tool for chemical biology. clockss.org this compound and its derivatives could be developed as:

¹⁹F NMR Probes: Fluorine-19 is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating a ¹⁹F label, such as the gem-difluoro group in this compound, into a bioactive molecule allows for the study of its interactions with biological macromolecules without the background noise present in ¹H NMR. researchgate.net

Fluorescent Probes: While not intrinsically fluorescent, the decahydroisoquinoline scaffold can be derivatized to create fluorescent probes. The electronic effects of the gem-difluoro group could be used to fine-tune the photophysical properties of such probes. clockss.orgmdpi.com

PET Imaging Agents: The introduction of fluorine-18, a positron-emitting isotope, into the this compound scaffold could lead to the development of novel Positron Emission Tomography (PET) imaging agents for diagnostic purposes. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the pace of discovery. blumberginstitute.orgmdpi.com For a scaffold like this compound, AI and machine learning can play a pivotal role in:

De Novo Design: Generative AI models can design novel derivatives of this compound with predicted desirable properties, such as high binding affinity for a specific biological target.

Predictive Modeling of Bioactivity: Machine learning models can be trained on existing data for fluorinated compounds to predict the biological activity of new derivatives, helping to prioritize which compounds to synthesize. nih.govmdpi.com

Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes to this compound and its analogs, potentially identifying novel and more efficient reaction pathways. mdpi.com

Predicting Fluorination Effects: Specialized machine learning models can predict the impact of fluorination on a molecule's properties, guiding the strategic placement of fluorine atoms to achieve desired outcomes. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 7,7-Difluorodecahydroisoquinoline, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves fluorination of decahydroisoquinoline precursors using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions. Hydrogenation steps may follow to stabilize the bicyclic structure. Yield optimization requires precise control of temperature (e.g., −78°C for fluorination to avoid side reactions) and stoichiometric ratios of fluorinating agents . Purity is assessed via HPLC or GC-MS, with column chromatography often employed for purification. Contradictions in reported yields (e.g., 40–75%) may arise from solvent polarity or catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. How is structural elucidation of this compound performed, and what spectroscopic techniques are most reliable?

- Answer: Nuclear Magnetic Resonance (NMR) is critical:

- ¹⁹F NMR identifies fluorine environments (δ −120 to −140 ppm for CF₂ groups).

- ¹H/¹³C NMR resolves stereochemistry and ring conformation (e.g., axial vs. equatorial fluorines).

- IR spectroscopy confirms C-F stretches (~1100–1200 cm⁻¹).

Discrepancies in stereochemical assignments can arise from overlapping signals; X-ray crystallography is recommended for definitive confirmation .

Advanced Research Questions

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

- Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-311++G(d,p) account for fluorine’s electronegativity. Studies using WIEN2k (FP-LAPW method) reveal that fluorination reduces electron density at the bridgehead carbons, altering reactivity in cycloaddition reactions . Contradictions between computed and experimental dipole moments may arise from solvent effects omitted in gas-phase calculations .

Q. How can researchers resolve contradictions in pharmacological activity data for fluorinated isoquinoline derivatives?

- Answer: Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) often stem from assay conditions:

- Cell line variability: Use standardized models (e.g., HEK293 for receptor binding).

- Solubility limits: Include co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS.

- Target selectivity: Employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding. Meta-analyses of fluorinated analogs suggest that 7,7-difluoro substitution enhances blood-brain barrier penetration compared to non-fluorinated analogs .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Answer: Directed C-H activation using palladium catalysts (e.g., Pd(OAc)₂ with ligands like SPhos) enables selective modifications at C3/C4 positions. Fluorine’s electron-withdrawing effect deactivates adjacent carbons, necessitating stronger electrophiles (e.g., NFSI for amination). Computational docking studies (AutoDock Vina) guide functional group placement to maximize target engagement .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Answer: Cross-validate DFT-optimized geometries with experimental X-ray structures. For NMR shifts, apply solvent-correction models (e.g., PCM in Gaussian) and compare with empirical databases (e.g., SDBS). If deviations exceed 0.5 ppm (¹H) or 5 ppm (¹³C), re-evaluate basis set adequacy or consider dynamic effects via molecular dynamics simulations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Answer: Nonlinear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For high-throughput screening data, apply false discovery rate (FDR) correction to minimize Type I errors. Replicate experiments (n ≥ 3) and report confidence intervals to address variability .

Methodological Resources

- Synthesis Protocols: Refer to fluorination methodologies in J. Org. Chem. for DAST/Selectfluor® optimization .

- Computational Tools: WIEN2k for band structure analysis; Gaussian 16 for DFT .

- Data Repositories: Cambridge Structural Database (CSD) for crystallographic comparisons; PubChem for bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.